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L(-)-10-Camphorsulfonyl chloride

Cat. No.: B7819476
M. Wt: 250.74 g/mol
InChI Key: BGABKEVTHIJBIW-MHPPCMCBSA-N
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Description

Historical Trajectories and Foundational Contributions in Chirality

The story of L(-)-10-Camphorsulfonyl chloride is intrinsically linked to its parent acid, 10-camphorsulfonic acid (CSA), often referred to as Reychler's acid. orgsyn.org The optically active forms of camphorsulfonic acid became widely used for the resolution of racemic bases into their constituent enantiomers. orgsyn.org The conversion of this acid into the more reactive sulfonyl chloride derivative significantly broadened its utility.

The preparation of the sulfonyl chloride from the sulfonic acid using reagents like phosphorus pentachloride or thionyl chloride was a pivotal development. orgsyn.orgorgsyn.org This transformation provided chemists with a robust electrophilic reagent that could readily react with nucleophiles such as alcohols and amines. cymitquimica.comorgsyn.org The resulting diastereomeric sulfonamides or sulfonate esters could then be separated by physical methods like crystallization, followed by the cleavage of the sulfonyl group to release the resolved, optically pure amine or alcohol. This classical resolution method, enabled by reagents like this compound, was a foundational technique in the study of chirality and the production of single-enantiomer compounds before the widespread adoption of asymmetric synthesis methods. orgsyn.org

Central Role as a Chiral Auxiliary in Asymmetric Synthesis

In asymmetric synthesis, a chiral auxiliary is a stereogenic unit temporarily attached to a non-chiral substrate to direct a reaction diastereoselectively. scielo.org.mxwikipedia.org this compound and its derivatives, such as camphorsultams, exemplify this strategy. nih.govorgsyn.org The camphor (B46023) framework provides a well-defined and sterically hindered chiral environment. scielo.org.mx When attached to a substrate, it effectively blocks one face of the reactive center, forcing an incoming reagent to attack from the less hindered direction, thus creating a new stereocenter with a predictable configuration. wikipedia.org

A prominent example of its application is in the synthesis of Oppolzer's sultam, a widely used chiral auxiliary derived from camphorsulfonamide. orgsyn.org The sulfonamide itself is prepared from camphorsulfonyl chloride. orgsyn.org This auxiliary has proven effective in controlling the stereochemistry of various reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. nih.govwikipedia.org The reliability and high diastereoselectivity achieved with camphor-based auxiliaries have made them indispensable in the asymmetric synthesis of complex natural products and pharmaceuticals. nih.gov After the desired stereoselective transformation, the auxiliary can be cleaved and recovered for reuse, an important consideration for efficiency and cost-effectiveness in synthesis. wikipedia.org

Table 1: Physical and Chemical Properties of this compound

Property Value
CAS Number 39262-22-1
Molecular Formula C₁₀H₁₅ClO₃S
Molecular Weight 250.74 g/mol
Appearance White to light yellow crystalline powder
IUPAC Name [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride
Purity >98.0% fishersci.ca
Storage Temperature 2-8°C

Overview of Contemporary Research Paradigms and Transformative Applications

The utility of this compound extends into modern synthetic challenges. It continues to be a go-to chiral resolving agent and a precursor for sophisticated chiral ligands and catalysts. wikipedia.org For instance, it has been used in the synthesis of nonpeptide oxytocin (B344502) antagonists and other biologically active compounds. sigmaaldrich.com Its derivatives are employed as catalysts in enantioselective reactions, such as the Michael-type Friedel-Crafts reactions of indoles and enantioselective Henry (nitroaldol) reactions. researchgate.net

The development of N-sulfonyloxaziridines, such as (camphorylsulfonyl)oxaziridine, derived from camphorsulfonyl chloride, represents a significant advancement. orgsyn.org These reagents are powerful, aprotic, and highly selective oxidizing agents used for the asymmetric hydroxylation of enolates and other prochiral substrates. orgsyn.org Furthermore, derivatives like N-fluoro-2,10-camphorsultam serve as enantioselective fluorinating agents, highlighting the ongoing evolution and adaptation of the camphor scaffold to meet new synthetic demands. orgsyn.org These applications demonstrate that this compound is not merely a historical reagent but remains a versatile and relevant tool in the landscape of contemporary organic synthesis.

Table 2: Selected Applications of this compound in Synthesis

Application Area Specific Use Reference
Chiral Resolution Resolution of racemic alcohols and amines into optical antipodes. orgsyn.org
Chiral Auxiliary Precursor Synthesis of (-)-2,10-camphorsultam (Oppolzer's auxiliary). orgsyn.org
Asymmetric Oxidation Precursor to (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine for asymmetric hydroxylations. orgsyn.org
Pharmaceutical Synthesis Used in the synthesis of nonpeptide oxytocin antagonists. sigmaaldrich.com
Enantioselective Fluorination Precursor to N-fluoro-2,10-camphorsultam. orgsyn.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15ClO3S B7819476 L(-)-10-Camphorsulfonyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7?,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGABKEVTHIJBIW-MHPPCMCBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CC[C@@]1(C(=O)C2)CS(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4552-50-5
Record name 10-Camphorsulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for L 10 Camphorsulfonyl Chloride and Precursor Derivatization

Synthesis from 10-Camphorsulfonic Acid Isomers

The primary route to L(-)-10-camphorsulfonyl chloride is the chlorination of L(-)-10-camphorsulfonic acid. This precursor is commercially available and can be prepared by the sulfonation of camphor (B46023). wikipedia.org The reaction involves treating camphor with a mixture of sulfuric acid and acetic anhydride. wikipedia.orgorgsyn.org While this appears to be a direct sulfonation, the mechanism is more complex, involving rearrangements to form the final product. wikipedia.org

Optimized Reaction Protocols with Thionyl Chloride

Thionyl chloride (SOCl₂) is a commonly employed reagent for the conversion of sulfonic acids to sulfonyl chlorides. orgsyn.orgorgsyn.org The reaction with 10-camphorsulfonic acid is typically performed by heating the two reactants together. orgsyn.org An excess of thionyl chloride is often used to drive the reaction to completion, and the excess can be removed by distillation after the reaction. orgsyn.org

A general procedure involves heating a mixture of the acid and thionyl chloride at reflux. orgsyn.org The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). After cooling, the excess thionyl chloride is removed under vacuum to yield the crude sulfonyl chloride. orgsyn.org Purification can then be achieved by crystallization.

ReactantReagentConditionsProduct
L(-)-10-Camphorsulfonic acidThionyl chlorideRefluxThis compound

Exploration of Alternative Chlorinating Reagents

While thionyl chloride is effective, other chlorinating agents can also be utilized. Phosphorus pentachloride (PCl₅) is a powerful alternative for this transformation. orgsyn.org The reaction is typically carried out by mixing the sulfonic acid and PCl₅ at low temperatures, often in an ice bath, to control the initial vigorous reaction. orgsyn.org Once the initial reaction subsides, the mixture is stirred until the conversion is complete. orgsyn.org

The workup for reactions involving PCl₅ requires careful hydrolysis of the byproduct, phosphorus oxychloride, and any unreacted PCl₅, without causing significant hydrolysis of the desired sulfonyl chloride product. orgsyn.org This is often achieved by pouring the reaction mixture onto crushed ice. orgsyn.org

Recent advancements in chlorination chemistry have introduced novel reagents with improved safety and environmental profiles compared to traditional agents like PCl₅ and SOCl₂. thieme-connect.de Agents such as N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA) are examples, although their application specifically to 10-camphorsulfonic acid is not as widely documented as the classical reagents. thieme-connect.de The development of greener chlorination methods, including the use of NaCl or HCl as the chlorine source, is an ongoing area of research. thieme-connect.de

Chlorinating AgentAdvantagesDisadvantages
Thionyl ChlorideReadily available, effectiveGenerates gaseous byproducts (HCl, SO₂)
Phosphorus PentachlorideHighly reactiveSolid, can be difficult to handle; generates solid byproducts
Novel Reagents (e.g., NCS, TCCA)Potentially safer and more environmentally friendlyMay be less reactive or require specific conditions

Strategies for Enantiomeric Purity and Scalability in this compound Production

The utility of this compound as a chiral resolving agent is directly dependent on its enantiomeric purity. Starting with enantiomerically pure L(-)-10-camphorsulfonic acid is the most critical factor in obtaining an enantiomerically pure product. The sulfonation of natural L-camphor provides a direct route to the desired enantiomer of the sulfonic acid.

For large-scale production, ensuring both high yield and purity is essential. Scalability of the synthesis often involves moving towards continuous manufacturing processes. nih.govresearchgate.net Continuous stirred-tank reactors (CSTRs) can offer better control over reaction parameters, such as temperature and reagent addition, which is crucial for exothermic reactions like chlorination. nih.govresearchgate.net This approach can lead to improved safety, higher yields, and more consistent product quality. nih.gov

Purification at scale is another important consideration. While laboratory-scale purifications often rely on crystallization from solvents like ligroin, industrial-scale processes may employ techniques like melt crystallization or fractional distillation under reduced pressure to achieve the desired purity. orgsyn.org The stability of the sulfonyl chloride is a key factor, as it is susceptible to hydrolysis. orgsyn.org Therefore, all equipment must be dry, and exposure to moisture must be minimized throughout the process. orgsyn.orgstarshinechemical.com

StrategyFocusBenefit
Use of Enantiopure PrecursorEnantiomeric PurityEnsures the final product has high optical purity.
Continuous Flow ChemistryScalability & SafetyAllows for better control of reaction conditions and safer handling of hazardous reagents on a large scale. nih.govresearchgate.net
Optimized PurificationPurity & YieldEfficient removal of impurities and byproducts to yield a high-purity final product.

Advanced Applications of L 10 Camphorsulfonyl Chloride in Enantioselective Organic Transformations

Enantioselective Functionalization Reactions

The use of L(-)-10-camphorsulfonyl chloride and its derivatives is instrumental in a range of enantioselective functionalization reactions, enabling the synthesis of chiral molecules with high stereocontrol.

Asymmetric Hydroxylation Methodologies

A key application of this compound is in the preparation of chiral oxidizing agents for asymmetric hydroxylations. A prominent example is the synthesis of (+)-(2R,8aS)-10-(camphorylsulfonyl)oxaziridine. This reagent is prepared from L(-)-10-camphorsulfonic acid, which is first converted to the corresponding sulfonyl chloride. orgsyn.org While this oxaziridine (B8769555) shows reduced reactivity compared to other N-sulfonyloxaziridines, it is the preferred reagent for the hydroxylation of organometallic species like lithium and Grignard reagents, providing good to excellent yields of alcohols and phenols with minimal side reactions. orgsyn.org The stereoselectivity of these reactions is a direct consequence of the chiral camphor (B46023) backbone.

The general transformation can be represented as follows:

Step 1: Formation of Sulfonamide: this compound is reacted with ammonium (B1175870) hydroxide (B78521) to yield L(-)-10-camphorsulfonamide. orgsyn.org

Step 2: Synthesis of Oxaziridine: The sulfonamide undergoes further transformations to yield the chiral (+)-(2R,8aS)-10-(camphorylsulfonyl)oxaziridine.

Step 3: Asymmetric Hydroxylation: The resulting oxaziridine is used to hydroxylate a variety of nucleophiles.

This methodology has proven effective for the asymmetric oxidation of enolates, producing optically active α-hydroxy carbonyl compounds, which are valuable building blocks in the synthesis of biologically active natural products.

Catalytic Enantioselective Sulfonylation and α-C Chiral Sulfone Synthesis

Recent advancements have seen the development of cooperative asymmetric catalysis systems for the synthesis of α-C chiral sulfones. One such system merges visible-light-induced electron donor-acceptor (EDA) complexes with a chiral nickel catalyst. In this process, an EDA complex is generated from sulfonyl chlorides, such as this compound, and Hantzsch esters. This complex serves as a precursor to sulfonyl radicals under visible light irradiation.

The generated sulfonyl radical then adds to α,β-unsaturated N-acylpyrazoles. A chiral nickel catalyst acts as a Lewis acid, activating the alkene and creating a chiral environment to control the stereoselectivity of the addition. This protocol has been successfully applied to a broad range of substrates, achieving high yields and excellent enantioselectivities. The functionalization of (−)-10-camphorsulfonyl chloride itself has been demonstrated, showcasing the utility of this method in creating complex chiral sulfones.

SubstrateProduct YieldEnantiomeric Ratio (er)
α,β-unsaturated N-acylpyrazole 1up to 99%99:1
α,β-unsaturated N-acylpyrazole 2highhigh
.........

Table 1: Representative results for the enantioselective synthesis of α-C chiral sulfones.

Asymmetric Michael Addition Strategies for Stereogenic Center Formation

Derivatives of this compound have been effectively employed as catalysts in asymmetric Michael additions to create stereogenic centers. Chiral camphor sulfonyl hydrazines (CaSHs), synthesized from this compound, have been developed as organocatalysts for the Michael addition of 3-substituted oxindoles to enals. sigmaaldrich.com

This organocatalytic system has proven effective for a wide variety of substrates, producing 3,3-disubstituted oxindoles that contain adjacent stereogenic carbon centers. The reactions proceed in good yields, with good to excellent enantioselectivities and moderate to good diastereoselectivities. sigmaaldrich.com The success of this strategy highlights the versatility of the camphor scaffold in designing effective organocatalysts for carbon-carbon bond-forming reactions. sigmaaldrich.comorgsyn.org

Oxindole SubstrateEnal SubstrateYieldEnantioselectivity (ee)Diastereomeric Ratio (dr)
3-Phenyl-oxindoleCinnamaldehyde85%98%95:5
3-Methyl-oxindoleCrotonaldehyde78%95%90:10
......up to 89%up to 99%up to 99:1

Table 2: Performance of Camphor Sulfonyl Hydrazine in Asymmetric Michael Addition. sigmaaldrich.com

Stereoselective Alkylation Processes

Stereoselective alkylation processes often utilize chiral auxiliaries to direct the formation of a specific stereoisomer. While direct alkylation using this compound is less common, its derivatives play a crucial role. For instance, sodium camphor-10-sulfinate, which can be derived from the sulfonyl chloride, undergoes alkylation with allylic or benzylic halides to produce chiral sulfones.

These camphor-based allylic and benzylic sulfones can then be deprotonated with a strong base, like lithium diisopropylamide (LDA), to form a chiral carbanion. The subsequent reaction of this carbanion with an electrophile, such as an aldehyde, proceeds in a stereoselective manner, influenced by the rigid camphor framework. This sequence allows for the synthesis of enantiomerically enriched homoallylic and homobenzylic alcohols after a desulfonylation step.

Asymmetric Induction in Complex Molecular Architecture Construction

The inherent chirality and rigid structure of this compound make it an invaluable tool for inducing asymmetry in the synthesis of complex molecules.

Chiral Sulfone Formation via Cooperative Asymmetric Catalysis

As mentioned previously, the cooperative asymmetric catalysis system involving a chiral nickel catalyst and a photoredox-generated EDA complex from sulfonyl chlorides provides a powerful method for constructing chiral sulfones. This methodology has been successfully extended to the functionalization of complex molecules derived from natural products. For example, derivatives of (−)-menthol, diacetone-D-glucose, diacetone-fructose, estrone, pregnenolone, and cholesterol have been used to create intricate α-C chiral sulfones with high yields and enantioselectivities.

The ability to incorporate the sulfonyl group in a stereocontrolled manner into such complex and biologically relevant scaffolds opens up new avenues for the synthesis of novel therapeutic agents and probes for chemical biology. This approach demonstrates the significant potential of this compound and related sulfonyl chlorides in the late-stage functionalization of complex molecular architectures.

Complex Molecule DerivativeProduct YieldEnantiomeric Ratio (er)
(-)-Menthol derivativeGoodHigh
Diacetone-D-glucose derivativeGoodHigh
Estrone derivativeGoodHigh

Table 3: Application of Cooperative Asymmetric Catalysis in Complex Molecule Functionalization.

Stereocontrolled Introduction of Multiple Stereogenic Centers

The inherent chirality and conformational rigidity of the camphor backbone in this compound and its derivatives, such as camphorsultams, provide an effective means of inducing stereoselectivity in chemical transformations. This allows for the controlled formation of new stereogenic centers in a predictable manner.

One notable application is in aldol (B89426) reactions, a cornerstone of carbon-carbon bond formation. By attaching the camphorsultam auxiliary, derived from this compound, to a pro-chiral enolate, the steric bulk of the camphor skeleton effectively shields one face of the enolate. This directs the approach of an incoming electrophile, such as an aldehyde, to the opposite face, resulting in the formation of one diastereomer in high excess. Subsequent cleavage of the chiral auxiliary yields the desired enantiomerically enriched product containing newly formed stereocenters. For instance, the Evans aldol reaction, which utilizes chiral oxazolidinones, can be adapted with sulfur-based auxiliaries like those derived from camphorsulfonyl chloride, offering high levels of diastereoselectivity in the creation of syn- and anti-aldol products. nih.govscielo.org.mx

Furthermore, camphor-derived auxiliaries have been instrumental in stereoselective alkylation reactions. nih.gov The attachment of a camphorsultam to a carboxylic acid derivative, for example, creates a chiral environment that directs the stereochemical outcome of alkylation at the α-position. This strategy has been successfully employed in the asymmetric synthesis of α-alkylated carboxylic acids, which are important building blocks for many natural products and pharmaceuticals.

The application of this compound extends to the synthesis of chiral diamines. A series of regio- and stereochemically diverse chiral non-racemic 1,2-, 1,3-, and 1,4-diamines have been synthesized from (1S)-(+)-10-camphorsulfonic acid, the precursor to the sulfonyl chloride. nih.gov These diamines, with their varied stereochemistry, serve as valuable ligands and organocatalysts in other asymmetric transformations. nih.gov

Contributions to the Total Synthesis of Functionally Active Compounds

The ability to control stereochemistry with high precision has made this compound and its derivatives indispensable in the total synthesis of complex, biologically active natural products and pharmaceutical agents. nih.gov The reliable stereochemical control offered by camphor-based auxiliaries allows for the construction of multiple chiral centers with predictable configurations, a critical challenge in the synthesis of intricate molecular architectures.

A significant example is the use of camphorsultam as a chiral auxiliary in the asymmetric synthesis of (S)- and (R)-N-Fmoc-S-trityl-α-methylcysteine. nih.gov In this synthesis, the camphorsultam is first acylated and then stereoselectively alkylated. The bulky camphor group directs the alkylation to occur from a specific face, leading to the desired stereoisomer of the α-methylcysteine derivative after hydrolysis. This method provides an efficient route to enantiomerically pure non-proteinogenic amino acids, which are crucial components of many peptide-based drugs. nih.gov

Moreover, derivatives of this compound have been employed in the synthesis of alkaloids. For example, the synthesis of (-)-stemoamide, a tricyclic alkaloid with four contiguous stereogenic centers, has utilized sulfur-based chiral auxiliaries to control the stereochemistry of key bond-forming reactions. scielo.org.mx The predictable stereochemical outcome imparted by the chiral auxiliary is essential for achieving the correct relative and absolute stereochemistry of the final natural product.

Chiral Resolution Techniques Employing this compound

Beyond its role as a chiral auxiliary, this compound is a widely used chiral resolving agent. wikipedia.org Chiral resolution is a process for separating a racemic mixture into its individual enantiomers. wikipedia.org This is often achieved by converting the enantiomers into a mixture of diastereomers, which have different physical properties and can therefore be separated. wikipedia.orglibretexts.org

Resolution of Chiral Alcohols and Amines

This compound is particularly effective for the resolution of racemic alcohols and amines. soton.ac.uklibretexts.org It reacts with these functional groups to form diastereomeric sulfonamides (from amines) or sulfonate esters (from alcohols). soton.ac.ukfordham.edu The resulting diastereomers possess distinct physical properties, such as solubility and melting point, which allows for their separation by techniques like fractional crystallization or chromatography. wikipedia.orglibretexts.org Once separated, the chiral auxiliary can be cleaved to yield the pure enantiomers of the original alcohol or amine. wikipedia.org

For instance, racemic alcohols can be reacted with this compound in the presence of a base to form diastereomeric camphorsulfonate esters. fordham.edu These esters can often be separated by crystallization, and subsequent hydrolysis liberates the enantiomerically pure alcohols. libretexts.org Similarly, racemic amines react to form diastereomeric sulfonamides, which can also be separated. libretexts.orgresearchgate.net

Diastereomeric Ester and Salt Formation for Enantiomer Separation

The formation of diastereomeric esters and salts is a fundamental strategy in chiral resolution. wikipedia.orglibretexts.org this compound serves as a precursor to L(-)-10-camphorsulfonic acid, a strong chiral acid that is highly effective for resolving racemic bases through the formation of diastereomeric salts. libretexts.orgthieme-connect.de The differing solubilities of these salts allow for their separation by fractional crystallization. libretexts.org

The general principle involves reacting a racemic base with an enantiomerically pure chiral acid like L(-)-10-camphorsulfonic acid. The resulting mixture of diastereomeric salts, for example, (R-base•L-acid) and (S-base•L-acid), will have different physical properties. libretexts.org Through careful crystallization, one diastereomer can often be isolated in pure form. Treatment of the purified diastereomeric salt with a base then regenerates the enantiomerically pure amine. libretexts.org

Similarly, the formation of diastereomeric esters from racemic alcohols and this compound allows for separation via chromatography. libretexts.orgfordham.edu The distinct polarity and structural differences between the diastereomeric esters lead to differential retention on a chromatography column, enabling their isolation.

Reactant TypeDerivative FormedSeparation Method
Racemic AlcoholDiastereomeric Sulfonate EstersFractional Crystallization, Chromatography
Racemic AmineDiastereomeric SulfonamidesFractional Crystallization, Chromatography
Racemic BaseDiastereomeric Salts (with Camphorsulfonic Acid)Fractional Crystallization

Industrial Relevance in Pharmaceutical Intermediate Resolution

The efficiency and reliability of this compound and its corresponding acid as resolving agents have led to their widespread use in the pharmaceutical industry. wikipedia.org The production of single-enantiomer drugs is often a regulatory requirement, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

Chiral resolution remains a key strategy for obtaining enantiomerically pure active pharmaceutical ingredients (APIs) and their intermediates. The relatively low cost and high efficiency of resolution using reagents like L(-)-10-camphorsulfonic acid make it an economically viable method on an industrial scale. fordham.edu The ability to separate enantiomers through the crystallization of diastereomeric salts is particularly advantageous for large-scale production due to the simplicity and scalability of the process.

For example, in the synthesis of a complex pharmaceutical intermediate, a racemic amine might be resolved using L(-)-10-camphorsulfonic acid. The resulting diastereomeric salts can be separated by filtration, and the desired enantiomer of the amine can then be liberated and carried forward in the synthesis. This ensures that the final API has the correct stereochemistry, which is critical for its therapeutic effect and safety.

Development and Utility of L 10 Camphorsulfonyl Chloride Derivatives As Chiral Catalysts and Reagents

Camphorsultams as Versatile Chiral Auxiliaries

Camphorsultams, often referred to as Oppolzer's sultams, are highly effective and widely used chiral auxiliaries in asymmetric synthesis. wikipedia.orgresearchgate.net Their utility stems from the rigid camphor (B46023) skeleton which effectively shields one face of a reactive functional group, directing the approach of incoming reagents to the opposite face. wikipedia.org This steric control allows for predictable and high levels of stereoselectivity in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. wikipedia.orgresearchgate.net

The synthesis of camphorsultam begins with the parent L(-)-10-camphorsulfonic acid. The first step involves the conversion of the sulfonic acid to L(-)-10-camphorsulfonyl chloride, typically achieved by reacting it with a halogenating agent like thionyl chloride or phosphorus pentachloride. orgsyn.orggoogle.com The resulting sulfonyl chloride is often used directly in the next step without extensive purification. orgsyn.orgorgsyn.org

The crude this compound is then reacted with ammonia, usually in the form of aqueous ammonium (B1175870) hydroxide (B78521), to produce the corresponding camphorsulfonamide. google.comorgsyn.org This sulfonamide can exist in equilibrium with its tautomeric form, camphorsulfonylimine. orgsyn.org

The final and key step is the stereoselective reduction of the camphorsulfonylimine. While early methods employed catalytic hydrogenation with Raney Nickel, the modern and more efficient approach utilizes lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgorgsyn.org The reduction is highly stereoselective due to the steric hindrance from one of the methyl groups on the camphor scaffold, leading exclusively to the formation of the exo isomer of the camphorsultam. wikipedia.org This process, pioneered by Wolfgang Oppolzer and his colleagues, provides the desired camphorsultam in high yield and purity after crystallization. wikipedia.orgorgsyn.org

The N-acyl derivatives of camphorsultams are the most common forms used in asymmetric synthesis. The sultam auxiliary is attached to a substrate, the reaction is performed, and then the auxiliary is cleaved to yield the enantiomerically enriched product. The structural rigidity and the predictable shielding effect of the camphor backbone confer high stereoselectivity in a variety of transformations. wikipedia.org

Camphorsultams have proven to be exceptionally effective in controlling stereochemistry in reactions such as Michael additions, Claisen rearrangements, and various cycloaddition reactions. wikipedia.org They are also instrumental in achieving high diastereoselectivity in alkylations, allylations, aldol (B89426) reactions, ene reactions, and reductions. researchgate.net The broad applicability has made camphorsultams a valuable tool in the total synthesis of complex natural products. researchgate.net For instance, it was successfully employed to control the stereochemistry during the synthesis of Manzacidin B. wikipedia.org

Reaction Type Role of Camphorsultam Stereoselectivity
Michael AdditionDirects the conjugate addition of nucleophiles.High
Claisen RearrangementControls the stereochemistry of the rearrangement.High
Diels-Alder ReactionActs as a chiral dienophile or diene component.High
AlkylationControls the facial selectivity of enolate alkylation.High
Aldol ReactionDirects the stereochemical outcome of the addition.High
ReductionGuides the stereoselective reduction of carbonyls.High

Camphorsulfonyl Oxaziridines as Enantioselective Oxidizing Agents

Camphorsulfonyl oxaziridines are a class of neutral, aprotic, and electrophilic oxidizing agents that are highly valued for their ability to perform enantioselective oxygen-transfer reactions. chemicalbook.comnih.gov Derived from this compound, these reagents provide a reliable method for the asymmetric oxidation of various nucleophilic substrates, most notably in the synthesis of α-hydroxy carbonyl compounds. orgsyn.org

The synthesis of camphorsulfonyl oxaziridines is a multi-step process that begins with L(-)-10-camphorsulfonic acid. orgsyn.org The acid is first converted to this compound using an agent like thionyl chloride. orgsyn.org This is followed by amidation with ammonium hydroxide to yield camphorsulfonamide. orgsyn.org The sulfonamide is then converted to the corresponding (camphorsulfonyl)imine. orgsyn.org

The crucial step is the oxidation of the C=N double bond of the (camphorsulfonyl)imine to form the three-membered oxaziridine (B8769555) ring. nih.gov This oxidation is typically carried out using buffered potassium monoperoxysulfate (Oxone) or peracetic acid. chemicalbook.com A key feature of this reaction is its high stereoselectivity; the oxidation occurs from the less sterically hindered endo face of the imine, resulting in the formation of a single oxaziridine diastereomer. orgsyn.orgnih.gov This avoids the need for separating diastereomers, making the synthesis highly efficient. orgsyn.org The resulting (camphorylsulfonyl)oxaziridines are stable, crystalline solids. wikipedia.org

The mechanism of oxidation by camphorsulfonyl oxaziridines is understood to proceed through an SN2-type transition state where the substrate attacks the electrophilic oxaziridine oxygen atom. organic-chemistry.org The stereochemical outcome is primarily dictated by steric interactions, with the bulky camphor framework effectively blocking one face of the substrate, leading to a highly selective approach from the less hindered direction. organic-chemistry.org

The most significant application of these reagents is the asymmetric hydroxylation of prochiral ketone and ester enolates to produce optically active α-hydroxy ketones and α-hydroxy esters. orgsyn.orgorganic-chemistry.org This method is highly effective for trisubstituted enolates, yielding products with high enantiomeric excess (ee). organic-chemistry.org Sodium enolates generally provide better results than their lithium or zinc counterparts. organic-chemistry.org While the stereoselectivity is lower for tetrasubstituted enolates, the method remains a robust route to valuable chiral building blocks. organic-chemistry.org

Beyond enolates, camphorsulfonyl oxaziridines are used for the asymmetric oxidation of other nucleophiles. They can oxidize sulfides to chiral sulfoxides and selenides to selenoxides. orgsyn.org Although the reactivity is generally lower compared to other N-sulfonyloxaziridines, they are the preferred reagents for the hydroxylation of organometallic reagents like Grignard and organolithium compounds, providing good yields of alcohols and phenols with minimal side reactions. orgsyn.org

Substrate Product Typical Enantiomeric Excess (ee)
Trisubstituted Ketone Enolatesα-Hydroxy Ketones60–95% organic-chemistry.org
Tetrasubstituted Ketone Enolatesα-Hydroxy Ketones21–30% organic-chemistry.org
SulfidesSulfoxides3–91% orgsyn.org
SelenidesSelenoxides8–9% orgsyn.org
Lithium/Grignard ReagentsAlcohols/PhenolsGood yields orgsyn.org

Camphor-Derived Diamines as Organocatalysts

The rigid and chiral scaffold of camphor, originating from L(-)-10-camphorsulfonic acid, has been exploited to create novel chiral diamines. These diamines serve as precursors to powerful bifunctional organocatalysts, particularly thioureas and squaramides, which have shown great promise in asymmetric catalysis. nih.govnih.gov

A variety of regio- and stereochemically diverse 1,2-, 1,3-, and 1,4-diamines have been synthesized from commercially available (1S)-(+)-10-camphorsulfonic acid and (1S)-(+)-ketopinic acid. nih.govnih.gov The synthetic routes allow for the creation of a library of diamines with isomeric diversity, including different substitution patterns and exo/endo configurations. nih.gov

These camphor-derived diamines are then converted into noncovalent bifunctional thiourea (B124793) organocatalysts. nih.govnih.gov These catalysts possess both a hydrogen-bond donating thiourea moiety and a basic amino group, allowing them to activate both the electrophile and the nucleophile simultaneously in a reaction.

Their catalytic activity has been evaluated in the conjugate addition of 1,3-dicarbonyl nucleophiles (like dimethyl malonate and acetylacetone) to trans-β-nitrostyrene. nih.govnih.gov The results demonstrate that the catalyst's structure, particularly the regio- and stereochemistry of the diamine backbone, has a significant impact on the enantioselectivity of the reaction. nih.gov In one study, an endo-1,3-diamine derived thiourea catalyst achieved the highest enantioselectivity in the reaction with acetylacetone, affording the product with a 91.5:8.5 enantiomeric ratio (er). nih.govnih.gov This research highlights the potential of camphor-derived diamines as a tunable platform for the development of new, highly efficient organocatalysts. nih.gov

Catalyst Type Reaction Nucleophile Highest Enantiomeric Ratio (er)
endo-1,3-Diamine ThioureaMichael AdditionAcetylacetone91.5:8.5 nih.govnih.gov
1,2-Diamine ThioureaMichael AdditionDimethyl Malonateup to 61.5:38.5 nih.gov
1,4-Diamine ThioureaMichael AdditionDimethyl Malonateup to 61.5:38.5 nih.gov
endo-1,3-Diamine ThioureaMichael AdditionDimethyl Malonate80:20 nih.gov

Mechanistic Elucidation and Stereochemical Control in Reactions Involving L 10 Camphorsulfonyl Chloride

Pathways of Diastereoselective and Enantioselective Induction

The primary role of L(-)-10-camphorsulfonyl chloride as a chiral auxiliary is to induce stereoselectivity by covalently and temporarily bonding to a prochiral substrate. This creates a diastereomeric intermediate, and the inherent chirality of the camphor (B46023) scaffold directs the subsequent attack of a reagent to one of the two diastereotopic faces of the substrate. The steric bulk of the camphor framework effectively shields one face of the reactive center, forcing the incoming nucleophile or electrophile to approach from the less hindered direction. This principle of steric hindrance is a fundamental pathway for diastereoselective induction.

Furthermore, the sulfonyl group itself can play a crucial role in orienting the substrate through non-covalent interactions, such as dipole-dipole interactions or hydrogen bonding with other functional groups in the molecule. These interactions can lock the conformation of the substrate-auxiliary adduct, leading to a more ordered and predictable transition state, thereby enhancing the level of stereochemical discrimination. The optically active forms of camphorsulfonyl chloride are particularly useful for resolving alcohols and amines into their respective optical antipodes. nih.gov

In the context of enantioselective induction, this compound can be used to prepare chiral reagents or catalysts. For instance, camphor-based ligands have been synthesized and evaluated in asymmetric ring-opening reactions of N-protected bicyclic substrates, achieving high product yields and enantioselectivity. researchgate.net In these cases, the camphor scaffold of the ligand coordinates to a metal center, creating a chiral environment around the catalyst that directs the stereochemical outcome of the reaction.

Transition State Modeling and Analysis in Chiral Auxiliary-Mediated Transformations

The stereochemical outcome of a reaction is determined at the transition state, the highest energy point along the reaction coordinate. Therefore, understanding the geometry and energetics of competing transition states is paramount for explaining and predicting stereoselectivity. While direct experimental observation of transition states is challenging, computational modeling has become an indispensable tool for their study.

In reactions mediated by chiral auxiliaries like those derived from camphor, multiple transition state models can be proposed. For example, in aldol (B89426) reactions using Evans-type chiral auxiliaries, which share structural similarities with camphor-derived systems, both non-chelated and chelated transition states are considered, depending on the coordination of the carbonyl group of the auxiliary with the metal center. nih.gov Density functional theory (DFT) calculations can be employed to determine the relative energies of these competing transition states. The transition state with the lower activation energy will be the favored pathway, leading to the major diastereomer. The application of an activation strain model can further rationalize the origin of stereoselectivity by dissecting the interaction energy between the reactants in the transition state. nih.gov

Influence of the Bicyclic Camphor Scaffold on Stereochemical Outcome

The rigid bicyclic nature of the camphor skeleton is a key structural feature that underpins its effectiveness as a chiral auxiliary. This rigidity limits the conformational flexibility of the auxiliary-substrate adduct, leading to a more defined and predictable three-dimensional arrangement in the transition state. This, in turn, amplifies the steric and electronic effects that govern stereochemical control.

Research on camphor-derived chiral sulfones has demonstrated the profound influence of the camphor framework. For instance, the treatment of C-10 substituted camphor-derived sulfones with a base led to a completely stereoselective cyclization, affording tricyclic β-hydroxy sulfones. The relative configurations of these products were unequivocally determined by X-ray crystallography, confirming the high degree of stereochemical control exerted by the camphor scaffold. The inherent strain and fixed spatial orientation of the substituents on the camphor ring create a highly asymmetric environment that dictates the facial selectivity of the reaction.

The synthesis of novel camphor sulfonamide derivatives has also highlighted the importance of the camphor scaffold in biological applications. Molecular docking studies have shown that the camphor moiety can play a crucial role in the binding of these compounds to their target enzymes, such as succinate (B1194679) dehydrogenase (SDH), influencing their inhibitory activity.

Computational Chemistry Approaches for Understanding Reaction Mechanisms

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental methods alone. These approaches are particularly valuable for studying complex stereoselective reactions involving chiral auxiliaries like this compound.

Quantum Chemical Calculations for Reaction Energetics and Conformations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are widely used to determine the energetics of reaction pathways and the conformational preferences of molecules. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed.

For example, quantum-chemical calculations at the PM3 and BHandHLYP/6-31G(d) levels of theory have been used to simulate the heterocyclization of camphor-10-sulfonamides. nih.gov These calculations can help to identify the most likely reaction pathway and to understand the factors that control the regioselectivity and stereoselectivity of the cyclization process. Similarly, DFT has been used to investigate the mechanistic pathway of reactions catalyzed by camphorsulfonate-based ionic liquids, predicting that the catalysis involves both counterions of the ionic liquid and that the syn-pathway requires lower activation energy.

Table 1: Theoretical vs. Experimental Data for Camphor

ParameterTheoretical ValueExperimental Value
ECD Maximum282 nm290 nm
Molar Absorptivity16.2 M⁻¹ cm⁻¹30.2 M⁻¹ cm⁻¹
g-factor-0.0886-0.0445

This data is based on TD-DFT calculations at the CAM-B3LYP/6-311++G(3df,2p)//B3LYP/6-311++G(2d,p) level of theory. nih.gov

Molecular Modeling of Chiral Recognition and Catalyst-Substrate Interactions

Molecular modeling encompasses a range of computational techniques that are used to visualize and analyze the three-dimensional structures and interactions of molecules. In the context of this compound, molecular modeling is crucial for understanding the principles of chiral recognition and the specific interactions between a catalyst and a substrate.

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral molecule, is fundamental to many enantioselective processes. Molecular modeling can be used to simulate the docking of a substrate into the active site of a chiral catalyst or the interaction between a chiral auxiliary and a substrate. These models can reveal the specific non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that are responsible for the observed stereoselectivity.

For instance, molecular docking studies have been employed to investigate the interaction of camphor sulfonamide derivatives with the enzyme succinate dehydrogenase (SDH). These studies indicated that one of the synthesized compounds could be a potential SDH inhibitor, providing a molecular-level hypothesis for its observed anti-fungal activity. Such insights are invaluable for the rational design of new and more effective chiral catalysts and biologically active molecules.

Advanced Materials Science and Analytical Applications of L 10 Camphorsulfonyl Chloride

Chiral Covalent Organic Frameworks (COFs) Derived from Camphorsulfonyl Chloride

Chiral Covalent Organic Frameworks (CCOFs) represent a class of crystalline porous polymers with well-defined structures and tunable properties. nih.gov The incorporation of chiral units like L(-)-10-camphorsulfonyl chloride into COF architectures has led to materials with significant potential in enantioselective applications. rsc.org

Synthesis and Structural Design of Camphor-Modified Chiral COFs

The synthesis of camphor-modified chiral COFs involves the strategic integration of the camphorsulfonyl moiety into a porous, crystalline framework. rsc.orgciac.jl.cn A common approach involves a post-synthetic modification strategy. First, an achiral COF with reactive amine groups is synthesized. For instance, a COF like TpBD(NH2)2 can be prepared through the reaction of 1,3,5-triformylphloroglucinol (Tp) and 3,3'-diaminobenzidine (B165653) (BD). ciac.jl.cn This framework possesses accessible amino groups that can then be functionalized.

In the subsequent step, this amine-containing COF is reacted with (1S)-(+)-10-camphorsulfonyl chloride. ciac.jl.cn The sulfonyl chloride group of the camphor (B46023) derivative readily reacts with the amino groups of the COF backbone, forming stable sulfonamide linkages. This process effectively grafts the chiral camphor units onto the surface of the COF pores, creating a chiral microenvironment within the material. ciac.jl.cn The resulting material, such as TpBD-1S-(+)-Cam, is a new chiral covalent organic framework material. ciac.jl.cn The design of these materials allows for the creation of a regular and accessible array of chiral recognition sites within the porous structure. rsc.org

Performance in Enantiomer Separation via High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Camphor-modified chiral COFs have demonstrated notable success as stationary phases for the separation of racemic mixtures by high-performance liquid chromatography (HPLC). ciac.jl.cn When packed into an HPLC column, these materials can effectively resolve a variety of racemates. The chiral environment created by the camphor units allows for differential interactions with the enantiomers of an analyte, leading to different retention times and, thus, separation. ciac.jl.cnnih.gov

For example, a COF functionalized with camphorsulfonyl chloride has been shown to separate a wide range of racemic compounds, including pharmaceuticals like warfarin (B611796) and atenolol, as well as other chiral molecules. ciac.jl.cn The performance in enantiomer separation is often quantified by the separation factor (α), which is a measure of the relative retention of the two enantiomers.

Table 1: HPLC Separation of Racemates using a Camphor-Modified Chiral COF Stationary Phase ciac.jl.cn
Racemic CompoundSeparation Achieved
WarfarinYes
Chlorpheniramine maleateYes
AtenololYes
MetoprololYes
ZopicloneYes
KetoprofenYes
Mexiletine hydrochlorideYes
TimololYes

While HPLC applications are more commonly reported, the principles of chiral recognition are also applicable to Gas Chromatography (GC), particularly complexation gas chromatography, where chiral metal complexes containing camphor-derived ligands can be used to separate volatile enantiomers. researchgate.net

Strategies for Tuning Pore Environment to Enhance Catalytic Efficiency

The catalytic efficiency of COFs can be significantly influenced by the chemical environment within their pores. researchgate.net Tuning this environment is a key strategy for enhancing catalytic performance. For COFs containing camphorsulfonyl chloride derivatives, several strategies can be employed.

Another strategy involves controlling the wettability of the COF. researchgate.net The surface properties of the pores can be modified to be more hydrophilic or hydrophobic, which can affect the diffusion of reactants and products and the interaction with the catalytic sites. This can be critical in biphasic catalytic systems, such as Pickering emulsions, where the COF acts as a stabilizer at the interface of two immiscible liquids. researchgate.net The ability to tailor the pore environment in this manner allows for the optimization of the catalytic system for specific chemical transformations. nih.gov

Development of Chiral Stationary Phases for Chromatographic Resolution

The development of effective Chiral Stationary Phases (CSPs) is crucial for the separation of enantiomers by chromatography. eijppr.com this compound is a valuable chiral building block for creating "Pirkle-type" or brush-type CSPs. hplc.eulibretexts.org These CSPs are typically prepared by covalently bonding the chiral selector to a solid support, most commonly silica (B1680970) gel. hplc.eu

Design Principles for Improved Enantioselective Separation

The design of effective CSPs based on camphorsulfonyl chloride relies on several key principles aimed at maximizing the differences in interaction energy between the CSP and the two enantiomers of the analyte. eijppr.com Chiral recognition is governed by a combination of interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. eijppr.com

The design principles for improved enantioselective separation include:

Creation of a Stable Diastereomeric Complex: The primary principle is to facilitate the formation of transient, non-covalent diastereomeric complexes between the chiral stationary phase and the enantiomers of the analyte. The difference in the stability of these two complexes dictates the separation. eijppr.com

Multiple Interaction Points: Effective chiral recognition requires at least three points of interaction between the CSP and the analyte. The rigid camphor backbone provides a well-defined steric environment, while the sulfonyl group can act as a hydrogen bond acceptor and a dipole. Further functionalization of the analyte, for example, by derivatization with a π-acidic or π-basic group, can introduce sites for π-π interactions. libretexts.org

Covalent Bonding to Support: Covalently bonding the chiral selector to the silica support enhances the durability and stability of the CSP. hplc.eu This allows for the use of a wider range of mobile phases and operating conditions without the risk of the chiral selector leaching from the column. hplc.eunih.gov

Inversion of Elution Order: A significant advantage of Pirkle-type CSPs is the availability of both enantiomers of the chiral selector. By using a CSP with the opposite absolute configuration, it is often possible to invert the elution order of the analyte enantiomers. hplc.eu This can be beneficial for trace analysis, where it is desirable for the minor enantiomer to elute first.

Factors Influencing Separation Efficiency and Reproducibility in Analytical Techniques

The efficiency and reproducibility of enantioselective separations using camphorsulfonyl chloride-based CSPs are influenced by several chromatographic parameters. eijppr.com Careful control of these factors is essential for achieving optimal resolution and reliable results.

Key factors include:

Mobile Phase Composition: The choice of solvent and additives in the mobile phase is critical. chromatographyonline.com The polarity of the mobile phase affects the retention of the analyte and can modulate the strength of the interactions responsible for chiral recognition. The addition of modifiers, such as acids or bases, can alter the ionization state of the analyte or the CSP, significantly impacting selectivity. chromatographyonline.comresearchgate.net

Temperature: Column temperature can have a substantial effect on chiral separations. chromatographyonline.com Changes in temperature can alter the thermodynamics of the diastereomeric complex formation, leading to changes in both retention and selectivity. Often, lower temperatures lead to better resolution, but at the cost of longer analysis times and higher backpressure.

Flow Rate: The flow rate of the mobile phase influences the efficiency of the separation by affecting the time available for the analyte to interact with the stationary phase. While a lower flow rate can sometimes improve resolution, it also increases the analysis time.

Nature of the Support Material: The properties of the silica support, such as particle size, pore size, and surface area, can impact the performance of the CSP. eijppr.com Smaller particles generally lead to higher efficiency but also higher pressure. The way the chiral selector is immobilized on the support can also affect its accessibility and chiral recognition capabilities. nih.gov

Table 2: Factors Influencing Separation Efficiency
FactorInfluence on Separation
Mobile Phase CompositionAffects analyte retention and the strength of chiral recognition interactions. Additives can change selectivity and even elution order. chromatographyonline.com
TemperatureImpacts the thermodynamics of interaction, affecting both retention and selectivity. chromatographyonline.com
Flow RateInfluences the time available for interaction and can affect separation efficiency.
Support Material PropertiesParticle size, pore size, and surface area of the support material affect column efficiency and capacity. eijppr.com

Future Perspectives and Emerging Research Avenues for L 10 Camphorsulfonyl Chloride

Innovations in the Design and Synthesis of Advanced Chiral Derivatives

The development of novel chiral auxiliaries derived from L(-)-10-Camphorsulfonyl chloride remains a vibrant area of research. The primary strategy involves the facile reaction of the sulfonyl chloride with a wide range of amines and alcohols to generate a diverse library of camphorsulfonamides and sulfonates. These derivatives can be further elaborated to fine-tune their steric and electronic properties, thereby enhancing their stereodirecting capabilities in various asymmetric transformations.

A notable advancement in this area is the synthesis of N-substituted 2-exo-hydroxybornyl-10-sulfonamides. These compounds, prepared by the reaction of primary amines with (+)-camphor-10-sulfonyl chloride followed by stereoselective reduction of the camphor (B46023) ketone, have shown promise as effective chiral auxiliaries. For instance, their corresponding acrylate (B77674) esters have been utilized as substrates in the asymmetric Morita-Baylis-Hillman (MBH) reaction. researchgate.netumich.edu

The synthesis of these advanced chiral auxiliaries typically involves a straightforward two-step process. First, the reaction of an appropriate amine with this compound in the presence of a base like triethylamine (B128534) or 4-(dimethylamino)pyridine (DMAP) affords the corresponding N-substituted camphor-10-sulfonamide in high yield. Subsequent reduction of the ketone functionality, often with sodium borohydride, leads to the formation of the desired 2-hydroxybornyl-10-sulfonamides. The diastereoselectivity of this reduction can be influenced by the nature of the N-substituent.

Table 1: Synthesis of N-Substituted Camphor-10-sulfonamides and Their Application in the Asymmetric Morita-Baylis-Hillman Reaction researchgate.netumich.edu
Amine SubstrateN-Substituted Camphor-10-sulfonamide Yield (%)MBH Adduct Yield (%)Diastereomeric Excess (d.e., %)
Benzylamine95>9118
3-Chlorobenzylamine92>9110
4-Methoxybenzylamine98>9125
(R)-(+)-α-Methylbenzylamine88>9133
Adamantylamine83>917

Synergistic Integration with Contemporary Synthetic Methodologies (e.g., Photoredox Catalysis)

The integration of chiral auxiliaries derived from this compound with modern synthetic methods, such as visible-light photoredox catalysis, represents a promising frontier. While direct applications of these specific derivatives in photoredox catalysis are still an emerging area of research, the underlying principles suggest significant potential. Photoredox catalysis allows for the generation of radical intermediates under mild conditions, which can then participate in a variety of bond-forming reactions.

The future in this domain lies in designing chiral environments based on L(-)-10-camphorsulfonyl derivatives that can effectively control the stereochemistry of these radical reactions. This could involve the development of chiral ligands for photoredox-active metal complexes or the use of the chiral auxiliary to induce diastereoselectivity in reactions of prochiral radicals. The inherent robustness of the camphor scaffold makes its derivatives well-suited to withstand the conditions of many photoredox catalytic cycles.

Exploration of Novel Asymmetric Transformations and Reaction Cascades

Beyond established applications, researchers are exploring the use of this compound derivatives to mediate novel asymmetric transformations and intricate reaction cascades. The development of chiral Lewis acids and Brønsted acids derived from this scaffold is a particularly active area. These catalysts can activate substrates towards nucleophilic attack in a stereocontrolled manner, opening up new avenues for asymmetric synthesis.

Furthermore, the concept of multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, is being increasingly applied in conjunction with chiral auxiliaries. nih.govresearchgate.net Derivatives of this compound are well-positioned to play a crucial role in the development of asymmetric MCRs, providing the necessary stereochemical control to generate complex, enantioenriched molecules in a highly convergent and atom-economical fashion. The design of chiral auxiliaries that can effectively orchestrate the stereochemical outcome of multiple bond-forming events within a cascade sequence is a key objective for future research.

Predictive Computational Design for Tailored Chiral Systems

The rational design of chiral auxiliaries and catalysts is being increasingly guided by computational chemistry. Density Functional Theory (DFT) and other molecular modeling techniques can provide valuable insights into the transition state geometries of asymmetric reactions, allowing for the prediction of stereochemical outcomes. This predictive power can significantly accelerate the development of new and more effective chiral systems based on this compound.

By modeling the interactions between a substrate and a chiral auxiliary, researchers can understand the key steric and electronic factors that govern diastereoselectivity. This knowledge can then be used to computationally screen virtual libraries of novel derivatives to identify candidates with enhanced stereodirecting abilities before committing to their synthesis and experimental evaluation. This synergy between computational prediction and experimental validation is poised to revolutionize the design of tailored chiral systems for specific asymmetric transformations, making the process more efficient and targeted.

Q & A

Q. What analytical techniques are critical for characterizing sulfonylation byproducts?

  • Workflow :

HRMS : Confirm molecular ions (e.g., [M+H]⁺ = 243.05 for this compound).

¹³C NMR : Identify sulfonyl carbon peaks at δ 55–60 ppm.

FT-IR : Detect S=O stretches at 1360–1380 cm⁻¹ and 1140–1160 cm⁻¹ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.